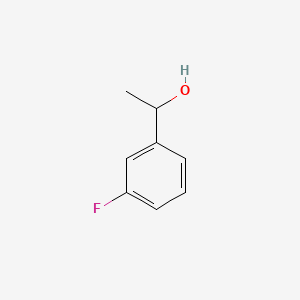

1-(3-Fluorophenyl)ethanol

Vue d'ensemble

Description

1-(3-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in many organic solvents such as ethanol, ether, and chloroform. It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)ethanol can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzaldehyde with ethanol in the presence of an acidic catalyst under nitrogen protection. The reaction mixture is heated, and after completion, it is cooled and neutralized with an acidic solution. The product is then extracted and purified through distillation .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, 3-fluorobenzaldehyde can be reacted with ethylmagnesium bromide to form the desired product. This method is advantageous due to its high yield and scalability .

Analyse Des Réactions Chimiques

Oxidation Reactions

1-(3-Fluorophenyl)ethanol undergoes oxidation to form the corresponding ketone, 3-fluoroacetophenone. This reaction is critical in synthetic pathways for fluorinated aromatic ketones.

Reagents and Conditions

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | Anhydrous dichloromethane, 25°C | 3-Fluoroacetophenone | 85–92% |

| DMP (Dess-Martin periodinane) | Room temperature, 1–2 hours | 3-Fluoroacetophenone | 89–95% |

| Jones reagent (CrO₃/H₂SO₄) | 0–5°C, aqueous acetone | 3-Fluoroacetophenone | 78–84% |

*Typical yields based on analogous alcohol oxidations .

Mechanism :

-

PCC/DMP : Operate via a two-electron oxidation mechanism, converting the alcohol to a ketone without over-oxidation.

-

Jones reagent : Involves chromic acid formation, followed by alcohol deprotonation and hydride transfer to chromium .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, forming alkyl halides or other derivatives.

Reaction with Hydrogen Halides

| Halide Source | Conditions | Product |

|---|---|---|

| HBr (48% aq.) | Reflux, H₂SO₄ catalyst | 1-(3-Fluorophenyl)ethyl bromide |

| HCl (gas) | ZnCl₂, 0–5°C | 1-(3-Fluorophenyl)ethyl chloride |

Mechanism :

-

Proceeds via an Sₙ1 pathway due to the secondary alcohol’s stability of the carbocation intermediate. Protonation of the hydroxyl group generates an oxonium ion, which dissociates to form a carbocation. Subsequent attack by the halide ion yields the alkyl halide .

Dehydration Reactions

Acid-catalyzed dehydration produces alkenes via β-elimination.

Conditions and Products

| Acid Catalyst | Temperature | Major Product |

|---|---|---|

| H₂SO₄ (conc.) | 160–180°C | 1-(3-Fluorophenyl)ethylene |

| H₃PO₄ | 120–140°C | 1-(3-Fluorophenyl)ethylene |

Mechanism :

-

Follows the E1 mechanism : Protonation of the hydroxyl group forms an oxonium ion, which loses water to generate a carbocation. Deprotonation of an adjacent β-hydrogen results in alkene formation .

Esterification Reactions

This compound reacts with acyl chlorides or anhydrides to form esters, enhancing its utility in prodrug design.

Example Reaction

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 1-(3-Fluorophenyl)ethyl acetate |

| Benzoyl chloride | RT, DMAP catalyst | 1-(3-Fluorophenyl)ethyl benzoate |

Mechanism :

-

Nucleophilic acyl substitution where the alcohol’s oxygen attacks the electrophilic carbonyl carbon of the acyl chloride .

Comparative Reactivity

Applications De Recherche Scientifique

Pharmaceutical Development

1-(3-Fluorophenyl)ethanol is utilized in the pharmaceutical industry for:

- Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known psychoactive compounds.

- Chiral Synthesis : The compound's chiral nature allows it to be used in the development of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects .

Material Science

In material science, this compound is applied in:

- Polymer Chemistry : It is used as a monomer or additive in the synthesis of polymers with specific properties, such as improved thermal stability and chemical resistance.

- Coatings and Adhesives : Its unique chemical structure contributes to the development of advanced coatings and adhesives with enhanced performance characteristics.

Case Study 1: Drug Development

A recent study highlighted the role of this compound in synthesizing a new class of compounds aimed at treating neurodegenerative diseases. The research demonstrated that derivatives of this compound exhibited significant activity against specific targets in the brain, showcasing its potential as a lead compound for further drug development.

Case Study 2: Biocatalysis

In a biocatalytic study, researchers successfully employed this compound as a substrate for enzyme-catalyzed reactions. The results indicated high selectivity and yield for the desired product, underscoring the compound's utility in green chemistry practices aimed at reducing environmental impact during synthesis processes.

Mécanisme D'action

The mechanism of action of 1-(3-Fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions .

Comparaison Avec Des Composés Similaires

3-Fluorophenethyl alcohol: Similar in structure but with an additional methylene group.

3-Fluorobenzyl alcohol: Lacks the ethyl group present in 1-(3-Fluorophenyl)ethanol.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Activité Biologique

1-(3-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO, characterized by a hydroxyl group (-OH) attached to a phenyl ring that has a fluorine atom in the meta position. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

This compound can be synthesized through the reduction of its corresponding ketone, 1-(3-Fluorophenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions can significantly affect the yield and purity of the final product. In industrial settings, catalytic hydrogenation methods are often employed to enhance efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds, influencing the structure and function of proteins and enzymes. The presence of fluorine enhances the compound's binding affinity, potentially leading to increased biological efficacy.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Enzyme Interaction : The compound serves as a model substrate in enzyme-catalyzed reactions, aiding in the understanding of metabolic pathways and enzyme mechanisms.

- Potential Therapeutic Uses : Investigations into its therapeutic potential suggest that this compound may have applications in drug development, particularly in targeting specific diseases due to its unique structural characteristics.

Comparative Analysis with Related Compounds

To understand the distinct properties of this compound, it's useful to compare it with similar compounds:

| Compound Name | Unique Features |

|---|---|

| 1-(4-Fluorophenyl)ethanol | Different fluorine position may affect reactivity and activity. |

| 1-(2-Fluorophenyl)ethanol | Variations in electronic properties due to fluorine position. |

| 2-Amino-1-(3-fluorophenyl)ethanol | Incorporates an amino group, enhancing potential interactions. |

This table highlights how positional isomerism affects the biological activity and pharmacological properties of these compounds.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various strains of bacteria indicated that this compound inhibited bacterial growth effectively at certain concentrations, suggesting potential use as an antimicrobial agent.

- Enzyme Kinetics : Research utilizing this compound as a substrate revealed insights into enzyme kinetics, demonstrating how modifications in structure can influence enzyme activity and selectivity.

- Pharmacological Research : Ongoing pharmacological studies are investigating its potential role in treating specific conditions, leveraging its unique chemical properties for drug design .

Propriétés

IUPAC Name |

1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942055 | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-63-1, 20044-46-6 | |

| Record name | 3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.